molecular formula C26H29ClN4O5 B6521829 methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-89-3

methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521829
CAS No.: 896386-89-3
M. Wt: 513.0 g/mol
InChI Key: ODZPYUJMZIIKNK-UHFFFAOYSA-N
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Description

Methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562) is a synthetic heterocyclic compound with a molecular formula of C₂₆H₂₉ClN₄O₅ and a molecular weight of 512.99 g/mol . Its structure features a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a 3-chlorophenylpiperazine moiety linked via a six-carbon hexyl chain, and two ketone groups at positions 2 and 4 (Figure 1). The compound’s piperazine and quinazoline motifs are common in medicinal chemistry, suggesting possible interactions with central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

methyl 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O5/c1-36-25(34)18-9-10-21-22(16-18)28-26(35)31(24(21)33)11-4-2-3-8-23(32)30-14-12-29(13-15-30)20-7-5-6-19(27)17-20/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZPYUJMZIIKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Quinolinecarboxylic Acid Derivatives

Example Compound: 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .

  • Core Structure: Quinoline (vs. quinazoline in the target compound).
  • Key Substituents : A benzyloxycarbonyl-piperazine group and a cyclopropyl ring.
  • Synthetic methods for both involve piperazine coupling, but the target’s hexyl chain may require additional steps for alkylation or oxidation .

Tetrahydroimidazopyridine Derivatives

Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) .

  • Core Structure : Imidazopyridine (vs. quinazoline).
  • Key Substituents: Nitrophenyl, cyano, and phenethyl groups.
  • Nitro and cyano groups lower logP (estimated <3.0) compared to the target’s logP of 4.0071, suggesting reduced lipophilicity . Higher hydrogen-bond acceptors (e.g., nitro groups) may limit CNS penetration compared to the target compound .

Coumarin-Piperazine Hybrids

Example Compound : 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one .

  • Core Structure : Coumarin (chromen-2-one vs. quinazoline).
  • Key Substituents : 3-Chlorophenylpiperazine and hydroxyl groups.
  • Comparison: The coumarin lactone ring confers rigidity and UV activity, differing from the flexible hexyl chain in the target compound. The hydroxyl group increases polarity (polar surface area likely >90 Ų), reducing logP compared to the target’s 4.0071 . Both compounds share the 3-chlorophenylpiperazine moiety, a known pharmacophore for dopamine receptor modulation.

Pyridazine-Piperazine Derivatives

Example Compound: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine .

  • Core Structure : Pyridazine (vs. quinazoline).
  • Key Substituents: Chlorophenoxypropyl-piperazine.
  • The propyl linker (vs. hexyl in the target) shortens the distance between the core and substituents, impacting conformational flexibility. Reported anti-bacterial/anti-viral activities suggest divergent therapeutic applications compared to the CNS-targeted design of the quinazoline derivative .

Key Insights

  • Piperazine Motif : Shared with coumarin and pyridazine derivatives, this group is versatile for receptor targeting but requires optimization of linker length and substituents.
  • Synthetic Complexity : The hexyl chain in the target compound may pose challenges in regioselective coupling compared to shorter linkers in pyridazine derivatives .

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